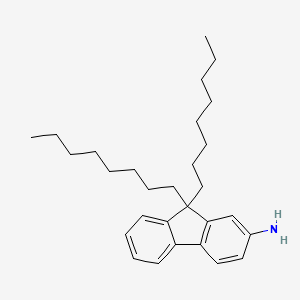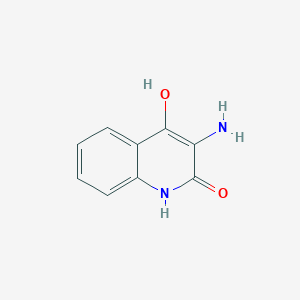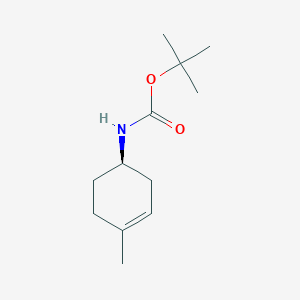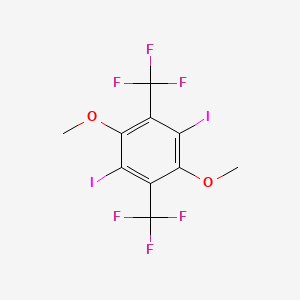![molecular formula C9H8BrFO2 B12840149 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a benzo[d][1,3]dioxine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine typically involves the bromomethylation of a precursor compound. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is carried out under controlled conditions to ensure the selective bromomethylation of the desired position on the benzo[d][1,3]dioxine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as minimizing the generation of toxic byproducts, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine involves its interaction with molecular targets through its bromomethyl and fluorine groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Bromomethyl)-6-chloro-4H-benzo[d][1,3]dioxine: Similar in structure but with a chlorine atom instead of a fluorine atom.
8-(Bromomethyl)-6-methyl-4H-benzo[d][1,3]dioxine: Contains a methyl group instead of a fluorine atom.
8-(Bromomethyl)-6-nitro-4H-benzo[d][1,3]dioxine: Features a nitro group in place of the fluorine atom.
Uniqueness
The presence of the fluorine atom in 8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C9H8BrFO2 |
|---|---|
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C9H8BrFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 |
Clé InChI |
YBWPAZHDTISTBY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)F)CBr)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


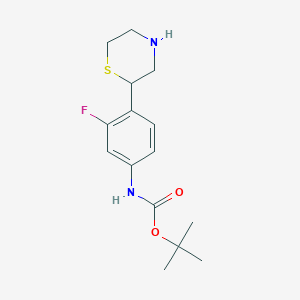

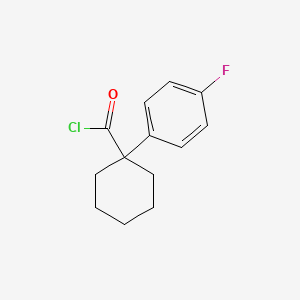
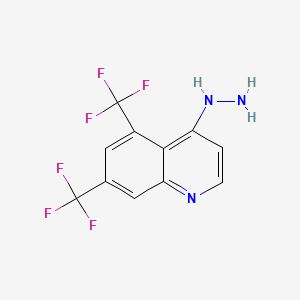
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
